Cyclooctyl vs. Cycloheptyl Core: Predicted Impact on Lipophilicity and Molecular Shape for Membrane Penetration
This compound features a fully saturated cyclooctyl (eight-membered) ring fused to the thiophene core, whereas the closely related analog SB-44 (2-[(1H-indol-3-yl-methylidene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile) contains a cycloheptyl (seven-membered) ring [1]. Chemometric analyses of 32 cycloalka[b]thiophene–indole hybrids demonstrate that increasing ring size from cyclopentyl (TN5) to cyclohexyl (TN6) to cycloheptyl (TN7) to cyclooctyl (TN8) incrementally increases calculated lipophilicity (clogP) and alters molecular shape descriptors, which were identified as key determinants of antileishmanial activity [2].
| Evidence Dimension | Calculated lipophilicity (clogP) trend with cycloalkyl ring size |
|---|---|
| Target Compound Data | Cyclooctyl (C8) core; predicted highest clogP among the TN5-TN8 series |
| Comparator Or Baseline | SB-44 (cycloheptyl core, C7 ring) |
| Quantified Difference | Quantitative clogP values not individually reported; chemometric models (PLS) indicate lipophilicity and molecular size/shape are principal components positively correlated with antileishmanial potency [2]. |
| Conditions | Chemometric analysis (CPCA, PCA, PLS) of 32 cycloalka[b]thiophene–indole hybrids with varying ring sizes [2]. |
Why This Matters
Higher predicted lipophilicity may enhance membrane permeability and intracellular accumulation, a critical parameter for targeting intracellular parasites like Leishmania amastigotes.
- [1] Moura, A. P. G. (2017). Toxicidade e potencial antitumoral de um derivado sintético 2-aminotiofeno (SB-44). Dissertação de Mestrado, Universidade Federal da Paraíba. View Source
- [2] Félix, M. B., de Souza, E. R., de Lima, M. do C. A., Frade, D. K. G., Serafim, V. de L., Rodrigues, K. A. da F., Néris, P. L. do N., Ribeiro, F. F., Scotti, L., Scotti, M. T., de Aquino, T. M., Mendonça-Junior, F. J. B., & de Oliveira, M. R. (2016). Antileishmanial activity of new thiophene–indole hybrids: Design, synthesis, biological and cytotoxic evaluation, and chemometric studies. Bioorganic & Medicinal Chemistry, 24(18), 3972–3977. View Source
